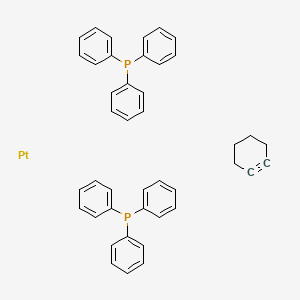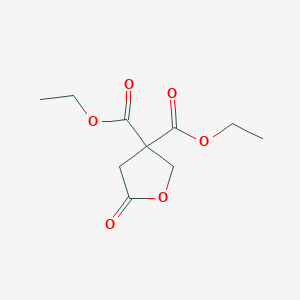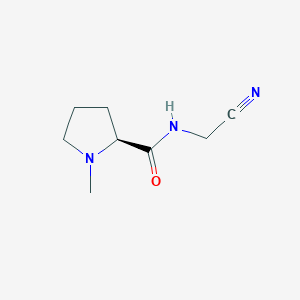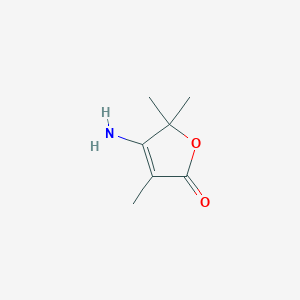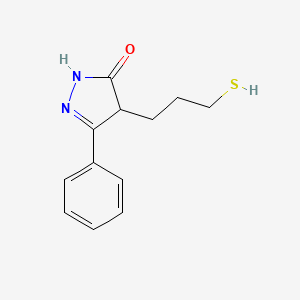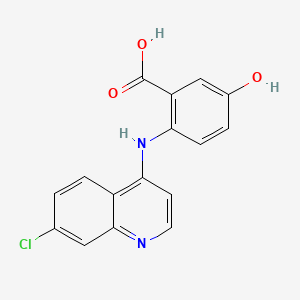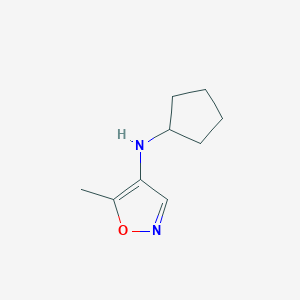![molecular formula C8H14N4O4Pd B12887459 (NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) CAS No. 14740-97-7](/img/structure/B12887459.png)
(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) is a complex compound that combines the properties of hydroxylamine derivatives with the catalytic capabilities of palladium
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) typically involves the reaction of hydroxylamine derivatives with palladium salts under controlled conditions. One common method involves the use of hydroxylamine hydrochloride and palladium chloride in an aqueous medium, followed by the addition of a base to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
化学反应分析
Types of Reactions
(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different palladium-oxygen complexes.
Reduction: It can be reduced to lower oxidation states of palladium.
Substitution: Ligand exchange reactions are common, where the hydroxylamine ligand can be replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and various ligands for substitution reactions. Typical conditions involve moderate temperatures and pressures, often in the presence of solvents like water or organic solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium oxides, while reduction reactions can produce palladium metal or lower oxidation state complexes .
科学研究应用
(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) has a wide range of scientific research applications:
作用机制
The mechanism by which (NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) exerts its effects involves the interaction of the palladium center with various substrates. The palladium atom acts as a catalytic center, facilitating the formation and breaking of chemical bonds. This process often involves the formation of intermediate complexes, which then undergo further transformations to yield the final products .
相似化合物的比较
Similar Compounds
Palladium(II) acetate: Another palladium complex used in catalysis.
Palladium(II) chloride: Commonly used in similar catalytic applications.
Hydroxylamine derivatives: Various derivatives of hydroxylamine are used in different chemical reactions
Uniqueness
What sets (NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) apart is its unique combination of hydroxylamine and palladium, which provides distinct reactivity and catalytic properties. This makes it particularly valuable in specific catalytic processes where both components’ properties are advantageous .
属性
CAS 编号 |
14740-97-7 |
|---|---|
分子式 |
C8H14N4O4Pd |
分子量 |
336.64 g/mol |
IUPAC 名称 |
(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) |
InChI |
InChI=1S/2C4H8N2O2.Pd/c2*1-3(5-7)4(2)6-8;/h2*7-8H,1-2H3;/q;;+2/p-2/b2*5-3+,6-4+; |
InChI 键 |
QJEMJKZNBZORIL-BVHINDLDSA-L |
手性 SMILES |
C/C(=N\O)/C(=N/[O-])/C.C/C(=N\O)/C(=N/[O-])/C.[Pd+2] |
规范 SMILES |
CC(=NO)C(=N[O-])C.CC(=NO)C(=N[O-])C.[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)

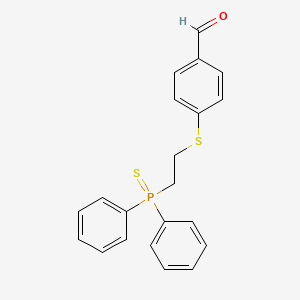
![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)

![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)
